molecular formula C10H15N3OS B3373823 N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide CAS No. 1016518-92-5

N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B3373823
CAS No.: 1016518-92-5
M. Wt: 225.31 g/mol
InChI Key: HJPBFOISCFZWMJ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine ring (a six-membered amine) linked via a carboxamide group to a 4-methyl-1,3-thiazole moiety. Its molecular formula is C₁₀H₁₅N₃OS, with a molecular weight of 225.31 g/mol . The compound is typically stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-6-15-10(12-7)13-9(14)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPBFOISCFZWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of ethanol as a solvent . The reaction conditions are mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of green solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets. Its thiazole moiety is known for various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Case Study: Antimicrobial Activity

In a study evaluating the antibacterial properties of thiazole derivatives, N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide exhibited significant activity against several bacterial strains. The minimum bactericidal concentration (MBC) was determined using the spread plate method. The compound showed promising results particularly against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent .

Biological Research

Biological Probes
The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its ability to modulate enzyme activity makes it suitable for investigating various biological processes.

Materials Science

Development of New Materials
The compound's unique electronic properties enable its application in materials science for developing novel materials with specific optical or electronic characteristics. This includes its use in creating chemical reaction accelerators and functional dyes .

Summary of Applications

Field Application Examples
Medicinal ChemistryDrug developmentAntimicrobial agents
Biological ResearchBiological probesEnzyme interaction studies
Materials ScienceDevelopment of new materialsChemical reaction accelerators

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s core structure is compared to derivatives and analogs below, emphasizing substituent effects on properties like lipophilicity (ALogP) and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) ALogP* Key Structural Modifications
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide C₁₀H₁₅N₃OS 225.31 ~2.8–3.5† Baseline structure
1-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide C₁₆H₁₇N₃O₃S 331.39 Not reported Pyrrolidine (5-membered ring) replaces piperidine
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide (Pritelivir) C₁₇H₁₉N₅O₃S₂ 405.49 Not reported Sulfonamide and pyridinyl-phenyl substituents
AB3 () Not specified Not reported 3.5853 Triazolylsulfanyl benzamide extension

*ALogP values estimated from structurally similar compounds in .
†Estimated range based on analogs with ALogP 2.85–3.58 .

Key Observations :

  • Replacement of piperidine with pyrrolidine (5-membered ring) increases molecular weight and may alter ring strain, affecting conformational flexibility and target binding .
  • Sulfonamide-containing analogs (e.g., Pritelivir) exhibit higher molecular weights and enhanced polarity, likely influencing solubility and bioavailability .
Binding Energy and Ligand Efficiency

Molecular dynamics simulations () highlight the impact of substituents on binding energy (ΔG) and ligand efficiency (LE):

Compound (from ) ΔG (kcal/mol) Ligand Efficiency (LE, kcal/mol)
21 -7.03 -0.34
22 -6.53 -0.32
AB3 -5.75 Not reported

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial, antifungal, antiviral, and anticancer applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and research findings.

Overview of Chemical Structure

The compound features a thiazole ring and a piperidine ring, which are integral to its biological functions. The thiazole moiety is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

Component Description
Chemical Name This compound
Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol

The biological activity of this compound is primarily attributed to the thiazole ring's interactions with specific enzymes and receptors. These interactions can lead to various biological effects:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by inhibiting microbial growth through reactive oxygen species (ROS) generation, leading to oxidative stress in cells.
  • Antifungal Activity: It has been shown to enhance ROS levels in fungal cells, resulting in cell death. This mechanism is crucial for its efficacy against pathogenic fungi.
  • Antiviral Activity: Research indicates potential applications in antiviral therapies, particularly against HIV and other viruses. The compound may inhibit viral entry by targeting specific sites on viral proteins .
  • Anticancer Activity: The compound has demonstrated the ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial and Antifungal Properties

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity:

Pathogen MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli15.62
Candida albicans7.81

These results demonstrate the compound's potential as a therapeutic agent against both bacterial and fungal infections.

Anticancer Studies

The compound's anticancer properties have been explored through various assays assessing cytotoxicity against cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)4.5
A549 (lung cancer)6.0

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and piperidine rings can enhance cytotoxic effects, indicating a promising avenue for drug development .

Case Studies

  • Antimicrobial Efficacy Against Multi-drug Resistant Strains: A study evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. Results indicated that the compound significantly inhibited growth at sub-MIC concentrations by disrupting biofilm formation .
  • Inhibition of Tumor Growth: In a preclinical model using xenografted tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups. This effect was attributed to apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves coupling a piperidine-3-carboxamide derivative with a functionalized 4-methylthiazole moiety. Key steps include:

  • Intermediate Formation : Activation of the piperidine carboxyl group using coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation with the thiazole amine.
  • Optimization : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for heterocyclic coupling, as demonstrated in analogous syntheses of thiazole-containing compounds .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization for isolating high-purity product .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and assess proton environments (e.g., distinguishing thiazole C2-H from piperidine protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, bond angles like C7–N1–O1 (106.56°) and torsional parameters (e.g., C15–C16–C17–N3) can validate structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between computational bioactivity predictions and experimental results be resolved?

  • Methodological Answer :

  • Computational Modeling : Perform QSAR studies using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict antiviral or antibacterial activity (similar to thiazole derivatives in herpes virus research ).
  • Experimental Validation : Conduct in vitro assays (e.g., enzyme inhibition or cell-based viability tests) and compare with computational data. Adjust models by incorporating crystallographic data (e.g., steric effects from the 4-methylthiazole group) .
  • Statistical Analysis : Use Bland-Altman plots or regression analysis to quantify prediction-experiment gaps .

Q. What strategies address contradictions in crystallographic bond parameters and torsional strain?

  • Methodological Answer :

  • Refinement Protocols : Apply SHELXL’s TWIN and BASF commands to handle twinned crystals or anisotropic displacement parameters .
  • DFT Calculations : Compare experimental bond angles (e.g., C14–N2–C13 = 110.80° ) with DFT-optimized geometries to identify steric or electronic outliers.
  • Data Reconciliation : Use WinGX to overlay multiple datasets and assess reproducibility, especially for flexible piperidine-thiazole linkages .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify the piperidine carboxamide (e.g., introducing trifluoromethyl groups for metabolic stability ) or thiazole substituents (e.g., sulfonamide derivatives ).
  • Biological Testing : Screen analogs against target enzymes (e.g., herpes simplex virus proteases ) and correlate activity with structural features.
  • Crystallographic SAR : Map hydrogen-bonding interactions (e.g., N4–H4A⋯O1) to active-site residues using PDB deposition tools .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed methodologies .
  • Structural ambiguities require multi-technique validation (e.g., NMR + XRD + DFT) .
  • For biological studies, cross-reference patent-derived activity data with independent assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Reactant of Route 2
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N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.